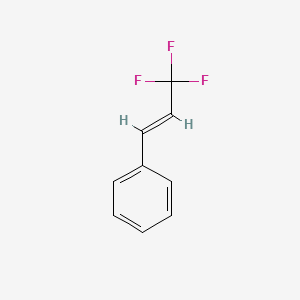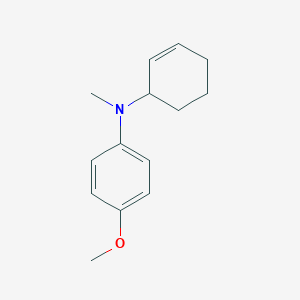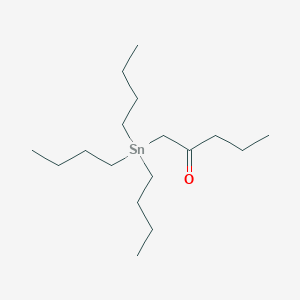![molecular formula C17H26N4 B14136124 1-[3-(Azepan-1-yl)butyl]-1H-indazol-3-amine CAS No. 89007-81-8](/img/structure/B14136124.png)
1-[3-(Azepan-1-yl)butyl]-1H-indazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(Azepan-1-yl)butyl]-1H-indazol-3-amine is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features an indazole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indazole ring . The azepane ring can be introduced through nucleophilic substitution reactions, where an appropriate azepane derivative reacts with a halogenated precursor of the indazole compound.
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic routes for higher yields and purity. This can include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can enhance the sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 1-[3-(Azepan-1-yl)butyl]-1H-indazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes to alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various alkyl or aryl groups, leading to a diverse range of derivatives .
Aplicaciones Científicas De Investigación
1-[3-(Azepan-1-yl)butyl]-1H-indazol-3-amine has several applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Used in the synthesis of specialty chemicals and materials, including polymers and advanced materials
Mecanismo De Acción
The mechanism of action of 1-[3-(Azepan-1-yl)butyl]-1H-indazol-3-amine involves its interaction with specific molecular targets and pathways. The indazole core can interact with various enzymes and receptors, modulating their activity. The azepane ring can enhance the compound’s binding affinity and selectivity for these targets. This dual interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparación Con Compuestos Similares
- 1-[3-(Azepan-1-yl)propyl]-1H-indazol-3-amine
- 1-[3-(Piperidin-1-yl)butyl]-1H-indazol-3-amine
- 1-[3-(Morpholin-1-yl)butyl]-1H-indazol-3-amine
Comparison: Compared to similar compounds, 1-[3-(Azepan-1-yl)butyl]-1H-indazol-3-amine is unique due to the presence of the azepane ring, which provides distinct chemical and biological properties. The larger ring size of the azepane compared to piperidine or morpholine can influence the compound’s conformational flexibility and binding interactions, potentially leading to different biological activities and applications .
Propiedades
Número CAS |
89007-81-8 |
|---|---|
Fórmula molecular |
C17H26N4 |
Peso molecular |
286.4 g/mol |
Nombre IUPAC |
1-[3-(azepan-1-yl)butyl]indazol-3-amine |
InChI |
InChI=1S/C17H26N4/c1-14(20-11-6-2-3-7-12-20)10-13-21-16-9-5-4-8-15(16)17(18)19-21/h4-5,8-9,14H,2-3,6-7,10-13H2,1H3,(H2,18,19) |
Clave InChI |
KUENZUDUIJISTH-UHFFFAOYSA-N |
SMILES canónico |
CC(CCN1C2=CC=CC=C2C(=N1)N)N3CCCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-Methylphenyl)benzo[F]quinazoline](/img/structure/B14136048.png)

![2-(3-methylpyridin-4-yl)-1H-benzo[d]imidazole](/img/structure/B14136054.png)


![10-[2,3-Bis(4-phenoxazin-10-ylphenyl)quinoxalin-6-yl]phenoxazine](/img/structure/B14136083.png)

![(Triethylsilyl)methyl [2-(diethylamino)ethoxy]acetate](/img/structure/B14136098.png)

![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-4-phenylbutan-1-one](/img/structure/B14136105.png)
![(1R)-2-(benzylamino)-1-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]ethanol](/img/structure/B14136115.png)


![(S)-2-(benzo[d][1,3]dioxol-5-yl)-2-((tert-butoxycarbonyl)amino)acetic acid](/img/structure/B14136131.png)
